1-(Piperidin-4-yl)-1H-indazole
Overview
Description
1-(Piperidin-4-yl)-1H-indazole is a heterocyclic compound that features a piperidine ring fused to an indazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The piperidine ring is a six-membered ring containing one nitrogen atom, while the indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Mechanism of Action
Target of Action
The primary target of 1-(Piperidin-4-yl)-1H-indazole is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth .
Mode of Action
It is known that compounds containing a piperidine skeleton, like this compound, can interact with their targets to induce changes in cellular processes .
Biochemical Pathways
It is known that piperidine derivatives can influence various biochemical pathways, leading to different downstream effects .
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability .
Result of Action
It is known that piperidine derivatives can have various biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hypoxic environment around tumor tissue can influence the action of drugs that target hypoxia-inducible factors .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and may involve multiple binding sites and mechanisms .
Cellular Effects
It has been suggested that this compound may have significant effects on various types of cells and cellular processes . For example, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound may change over time, possibly due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(Piperidin-4-yl)-1H-indazole may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-yl)-1H-indazole can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-piperidone and hydrazine hydrate can yield the desired indazole derivative. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve multi-step processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-yl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
1-(Piperidin-4-yl)-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(Piperidin-4-yl)-1H-indazole can be compared with other similar compounds, such as:
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: This compound also features a piperidine ring but is fused to a benzimidazole moiety instead of an indazole.
1-(4-Fluorobenzyl)piperidin-4-yl derivatives: These compounds have a similar piperidine ring but differ in the substituents attached to the ring.
Uniqueness: this compound is unique due to its specific indazole structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-piperidin-4-ylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-4-12-10(3-1)9-14-15(12)11-5-7-13-8-6-11/h1-4,9,11,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEODUXMQHQNEAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=CC=CC=C3C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629815 | |
Record name | 1-(Piperidin-4-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170438-69-4 | |
Record name | 1-(Piperidin-4-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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